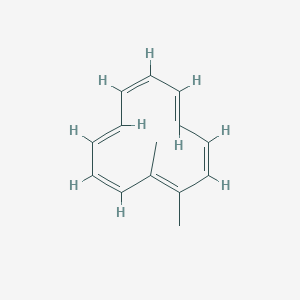
(1E,3Z,5E,7Z,9E,11Z)-1,2-dimethylcyclododeca-1,3,5,7,9,11-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,3Z,5E,7Z,9E,11Z)-1,2-dimethylcyclododeca-1,3,5,7,9,11-hexaene is a complex organic compound with the molecular formula C14H20. This compound is characterized by its unique structure, which includes multiple double bonds in a cyclododecahexaene ring system. The stereochemistry of the double bonds is specified by the E and Z notations, indicating the spatial arrangement of the substituents around the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z,5E,7Z,9E,11Z)-1,2-dimethylcyclododeca-1,3,5,7,9,11-hexaene typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of a diene precursor, which undergoes a series of cyclization and isomerization reactions to form the desired cyclododecahexaene ring system. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, which facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z,5E,7Z,9E,11Z)-1,2-dimethylcyclododeca-1,3,5,7,9,11-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclododecane ring.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce a fully saturated cyclododecane ring.
Scientific Research Applications
(1E,3Z,5E,7Z,9E,11Z)-1,2-dimethylcyclododeca-1,3,5,7,9,11-hexaene has several applications in scientific research:
Chemistry: The compound is used as a model system for studying the reactivity and stability of polyunsaturated cyclic hydrocarbons.
Biology: It can be used in studies involving membrane lipids and their interactions with proteins.
Medicine: Research into the potential therapeutic applications of the compound, such as its use as a precursor for drug synthesis, is ongoing.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (1E,3Z,5E,7Z,9E,11Z)-1,2-dimethylcyclododeca-1,3,5,7,9,11-hexaene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1E,3Z,5E,7Z,9E,11Z)-1,3,5,7,9,11-Cyclododecahexaene: This compound has a similar ring structure but lacks the dimethyl substituents.
(1E,3Z,5E,7E,9Z,11E,13E,15Z,17E)-cyclooctadeca-1,3,5,7,9,11,13,15,17-nonaene: A larger cyclic compound with multiple double bonds.
Aluminium dodecaboride: Although not an organic compound, it shares some structural similarities in terms of ring systems.
Uniqueness
The uniqueness of (1E,3Z,5E,7Z,9E,11Z)-1,2-dimethylcyclododeca-1,3,5,7,9,11-hexaene lies in its specific arrangement of double bonds and the presence of dimethyl substituents. These features confer distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16 |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(1E,3Z,5E,7Z,9E,11Z)-1,2-dimethylcyclododeca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C14H16/c1-13-11-9-7-5-3-4-6-8-10-12-14(13)2/h3-12H,1-2H3/b4-3-,5-3?,6-4?,7-5+,8-6+,9-7?,10-8?,11-9-,12-10-,13-11?,14-12?,14-13+ |
InChI Key |
IVKLSYCTADINMI-DMAYEWDYSA-N |
Isomeric SMILES |
C/C/1=C(\C=C/C=C/C=C\C=C/C=C1)/C |
Canonical SMILES |
CC1=C(C=CC=CC=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















